3-(4-chlorophenyl)-N-cyclohexylacrylamide
CAS No.: 124525-56-0
Cat. No.: VC10827174
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124525-56-0 |
---|---|
Molecular Formula | C15H18ClNO |
Molecular Weight | 263.76 g/mol |
IUPAC Name | (E)-3-(4-chlorophenyl)-N-cyclohexylprop-2-enamide |
Standard InChI | InChI=1S/C15H18ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,17,18)/b11-8+ |
Standard InChI Key | SMBDFUYEBFFYHA-DHZHZOJOSA-N |
Isomeric SMILES | C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES | C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES | C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
3-(4-Chlorophenyl)-N-cyclohexylacrylamide (CAS RN: 124525-56-0) has the molecular formula C₁₅H₁₈ClNO, with an average molecular mass of 263.765 g/mol and a monoisotopic mass of 263.107692 g/mol . The compound’s structure features a trans-configuration (E-isomer) at the acrylic double bond, confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . Key physicochemical properties include:
The cyclohexyl group enhances lipid solubility, facilitating membrane permeability, while the 4-chlorophenyl moiety contributes to aromatic stacking interactions with biological targets .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and cyclohexylamine, followed by acrylation. A representative protocol involves:
-
Condensation: Reacting 4-chlorobenzaldehyde (1.0 equiv) with cyanoacetamide (1.1 equiv) in ethanol under reflux with piperidine catalysis, yielding 3-(4-chlorophenyl)-2-cyanoacrylic acid .
-
Amidation: Treating the intermediate with cyclohexylamine in tetrahydrofuran (THF) at 0°C, followed by purification via silica gel chromatography (hexane/ethyl acetate, 3:1) .
This method achieves a 95% yield with high stereoselectivity for the E-isomer .
Advanced Functionalization
3-(4-Chlorophenyl)-N-cyclohexylacrylamide serves as a precursor for pyrido[2,3-d]pyrimidines. For example, refluxing the compound with cyanoacetamide in ethanol forms 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide, a scaffold for kinase inhibitors . Subsequent acylation with benzoyl chloride derivatives introduces aromatic groups at the pyrimidine ring, modulating bioactivity .
Pharmacological Applications
Anticancer Activity
The compound’s derivatives exhibit notable cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.1–4.8 µM) . Mechanistic studies attribute this activity to:
-
PIM-1 Kinase Inhibition: Derivatives such as 5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile bind to the ATP-binding pocket of PIM-1 (Kd = 0.8 µM), disrupting cell proliferation .
-
Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in treated cells, confirmed via flow cytometry and Western blotting .
Structure-Activity Relationships (SAR)
-
Cyclohexyl Group: Replacement with smaller alkyl chains (e.g., isopropyl) reduces potency by 3-fold, underscoring the importance of hydrophobic bulk .
-
Chlorophenyl Substituent: Para-chloro positioning maximizes aromatic interactions; meta-substitution decreases activity by 50% .
-
Acrylamide Backbone: The α,β-unsaturated carbonyl system enables Michael addition with cysteine residues in kinase domains, enhancing irreversible binding .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.47 (m, 11H, cyclohexyl), 7.29–7.52 (m, 4H, Ar–H), 6.98 (s, 1H, acrylamide CH) .
-
¹³C NMR: δ 22.39 (cyclohexyl CH₂), 117.6 (C≡N), 164.9 (C=O) .
Infrared (IR) Spectroscopy
Prominent bands include 3325 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1665 cm⁻¹ (amide C=O), consistent with the acrylamide structure .
Comparative Analysis with Structural Analogues
Future Directions
-
Optimization: Introducing fluoro or methoxy groups to enhance blood-brain barrier penetration for CNS targets.
-
Drug Delivery: Development of nanoparticle-encapsulated formulations to improve bioavailability.
-
Target Expansion: Screening against FGFR and VEGFR kinases to explore antiangiogenic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume